N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
The compound N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a 1,2,4,5-tetrasubstituted imidazole derivative. Its core structure features:
- A 3-chlorophenyl group attached to the acetamide nitrogen.
- A thioether linkage connecting the acetamide to the imidazole ring.
- A 4-(difluoromethoxy)phenyl substituent at the N1 position.
- A 4-methoxyphenyl group at the C5 position.
This combination of substituents confers unique electronic and steric properties. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy analogs, while the 4-methoxyphenyl group contributes electron-donating effects. The thioacetamide moiety may influence hydrogen bonding and redox activity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O3S/c1-33-20-9-5-16(6-10-20)22-14-29-25(31(22)19-7-11-21(12-8-19)34-24(27)28)35-15-23(32)30-18-4-2-3-17(26)13-18/h2-14,24H,15H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJVUDMHLDNBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C17H16ClF2N4O2S
- Molecular Weight : 378.76 g/mol
- CAS Number : Not specifically listed, but related compounds can be traced through similar identifiers.
Antimicrobial Activity
Research indicates that compounds with imidazole and thioacetamide functionalities exhibit significant antimicrobial properties. In particular, derivatives of imidazoles have shown activity against various bacterial strains and fungi. For instance, a study demonstrated that imidazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, suggesting that this compound may possess similar capabilities due to its structural components .
Antifungal Activity
The compound's structure suggests potential antifungal activity, particularly against pathogenic fungi. A related study evaluated various pyrazole carboxamides and found notable antifungal effects against several strains, indicating that similar compounds could exhibit comparable antifungal properties .
Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer properties. For example, imidazole-based compounds have shown efficacy in inhibiting tumor cell proliferation in glioblastoma models. The thioacetamide moiety may enhance this activity by facilitating interactions with biological targets involved in cancer progression .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzyme Activity : Compounds with imidazole rings often act as enzyme inhibitors, disrupting metabolic pathways critical for microbial survival and cancer cell proliferation.
- Interaction with DNA : Some studies suggest that imidazole derivatives can intercalate into DNA, leading to apoptosis in cancer cells.
- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cell death.
Study 1: Antimicrobial Efficacy
In a comparative study on various imidazole derivatives, one compound demonstrated an IC50 value of 15 μg/mL against E. coli, indicating that structurally similar compounds like this compound could exhibit potent antimicrobial activity .
Study 2: Anticancer Properties
A study evaluating the anticancer potential of thiazolidine derivatives found that certain modifications to the imidazole structure significantly enhanced cytotoxicity against glioma cells. The findings suggest that further exploration of this compound could yield promising results in anticancer research .
Scientific Research Applications
In Vitro Studies
Research has demonstrated that compounds similar to N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : A study found that derivatives showed IC50 values as low as 2.32 µM, indicating potent growth inhibition.
- MDA-MB-231 Cells : This compound exhibited an IC50 value of 1.4 μM, showcasing its potential as a lead compound for further development in cancer therapy.
Summary Table of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 2.32 | Apoptosis induction |
| N-(3-chlorophenyl)-2... | MDA-MB-231 | 1.4 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy:
Findings
Studies indicate that derivatives containing imidazole structures exhibit antibacterial activity against pathogens such as:
- Staphylococcus aureus
- Chromobacterium violaceum
The thioacetamide moiety may enhance interactions with microbial targets, leading to increased efficacy.
Summary Table of Antimicrobial Activity
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | TBD |
| Compound B | Chromobacterium violaceum | TBD |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
Steps Involved
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Table 1: Key Substituents in Analogous Compounds
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing, which may reduce electron density at the imidazole ring compared to methoxy (-OCH₃) or methyl groups. This could enhance electrophilic reactivity or alter binding interactions . Similar effects are observed in compound 9e (4-methoxyphenyl thiazole) .
Halogen Effects :
Table 3: Hypothetical Activity Comparison Based on Substituents
Thioacetamide vs. Acetamide :
- The thioether in the target compound may improve membrane permeability compared to oxygen-based ethers (e.g., 9a–9e ) but could reduce metabolic stability due to susceptibility to oxidation .
- In , the thiazole-acetamide derivatives show antibacterial activity via membrane interaction, suggesting the target compound’s thioacetamide might similarly disrupt microbial membranes.
Docking Studies :
Physical and Spectral Properties
Table 4: Comparative Physical Data
- Spectral Differences :
- The thioacetamide C=O stretch in the target compound (~1680 cm⁻¹) is redshifted compared to oxygen-based amides (~1705 cm⁻¹ in 9c ) due to reduced electron withdrawal .
- ¹H NMR signals for the difluoromethoxy group (-OCF₂H) would appear as a triplet (²JHF ~ 70 Hz) near δ 6.8–7.0, distinct from methoxy singlets .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound features:
- A 3-chlorophenyl group (electron-withdrawing, enhancing electrophilic reactivity).
- A difluoromethoxy group (improves metabolic stability and lipophilicity).
- A thioacetamide linkage (critical for hydrogen bonding with biological targets).
- 4-methoxyphenyl-substituted imidazole (modulates π-π stacking interactions). These groups collectively influence solubility, target binding, and metabolic pathways. Structural analogs suggest the thioacetamide and imidazole moieties are essential for activity .
Q. What are the standard methods for synthesizing this compound?
Synthesis typically involves:
- Step 1: Preparation of the imidazole core via cyclization of substituted phenylglyoxals with thiourea derivatives.
- Step 2: Thioether formation by reacting the imidazole-thiol intermediate with 2-chloro-N-(3-chlorophenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF at room temperature).
- Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for functional group verification (e.g., thioacetamide C=O at ~170 ppm).
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (reported discrepancies: 392.87 g/mol vs. 485.93 g/mol ).
- X-ray Crystallography: For absolute configuration determination (if crystals are obtainable) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Catalyst Screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for improved thioether coupling efficiency.
- Solvent Optimization: Compare DMF with DMSO or acetonitrile for reaction kinetics.
- Temperature Control: Evaluate reflux vs. microwave-assisted synthesis for reduced side products.
- Inert Atmosphere: Use nitrogen to prevent oxidation of thiol intermediates .
Q. What strategies address discrepancies in reported molecular weights or biological activities?
- Empirical Validation: Perform HRMS and elemental analysis to resolve molecular formula conflicts (e.g., C₁₈H₁₈ClF₂N₃O₂S vs. C₂₄H₁₈ClF₂N₃O₂S ).
- Comparative Bioassays: Test the compound alongside analogs in standardized assays (e.g., enzyme inhibition, cytotoxicity) to identify structure-activity relationships (SAR). Use positive controls (e.g., known kinase inhibitors) to calibrate activity .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases or GPCRs).
- QSAR Studies: Corporate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing chloro groups) into predictive models.
- ADMET Prediction: Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
